molecular formula C24H40BF4O2P B12074692 [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate CAS No. 1268824-70-9

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate

Cat. No.: B12074692
CAS No.: 1268824-70-9
M. Wt: 478.4 g/mol
InChI Key: FJLDNXSVFSZTOI-UHFFFAOYSA-O
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Description

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C24H40BF4O2P. It is known for its use as a ligand in various catalytic reactions, particularly in palladium-catalyzed processes. This compound is often utilized in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate typically involves the reaction of 2,6-diisopropoxyphenylphosphine with dicyclohexylphosphine in the presence of a suitable base, followed by the addition of tetrafluoroboric acid. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is unique due to its combination of steric and electronic properties, which enhance its performance as a ligand in catalytic reactions. Its isopropoxy groups provide steric hindrance, while the dicyclohexylphosphonium moiety offers strong electron-donating capabilities, making it highly effective in facilitating various chemical transformations .

Properties

CAS No.

1268824-70-9

Molecular Formula

C24H40BF4O2P

Molecular Weight

478.4 g/mol

IUPAC Name

dicyclohexyl-[2,6-di(propan-2-yloxy)phenyl]phosphanium;tetrafluoroborate

InChI

InChI=1S/C24H39O2P.BF4/c1-18(2)25-22-16-11-17-23(26-19(3)4)24(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;2-1(3,4)5/h11,16-21H,5-10,12-15H2,1-4H3;/q;-1/p+1

InChI Key

FJLDNXSVFSZTOI-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CC(C)OC1=C(C(=CC=C1)OC(C)C)[PH+](C2CCCCC2)C3CCCCC3

Origin of Product

United States

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